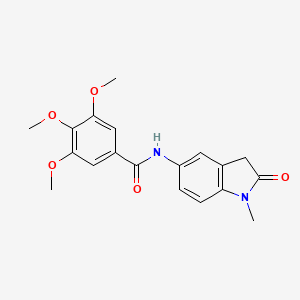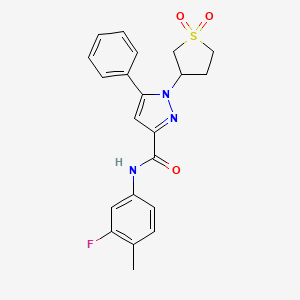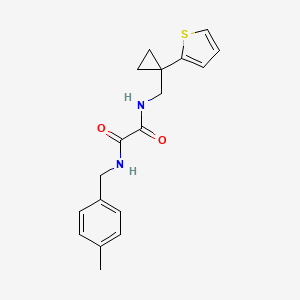
3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O5 and its molecular weight is 356.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction
The compound N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide, a derivative, has been identified as a potent apoptosis inducer in human colorectal carcinoma cells. It functions as an inhibitor of tubulin polymerization, displaying significant activity in a growth inhibition assay (Sirisoma et al., 2009).
Anticancer Activity
Several derivatives of this compound have been synthesized and shown to exhibit remarkable antitumor activity against various cancer cell lines. For instance, N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides demonstrated potent activity against cell lines such as Daoy, UW228-2, Huh-7, Hela, and MDA-MB231 (Alafeefy et al., 2015). Additionally, novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized, exhibiting anticancer and antioxidant activities against cancer cell lines like HeLa, IMR-32, and MCF-7 (Gudipati et al., 2011).
Antiepileptic Activity
N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives were synthesized and evaluated for antiepileptic activity. Some derivatives, like compounds 5c, 5e, and 5f, showed significant antiepileptic properties comparable to thalidomide, a known antiepileptic drug (Asadollahi et al., 2019).
Anti-Inflammatory Agents
Novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated as anti-inflammatory agents, showing promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Antiarrhythmic Agents
Derivatives of this compound class were evaluated for their potential as antiarrhythmic agents against ischemia-reperfusion injury. Selected compounds exhibited notable antiarrhythmic properties and reduced malondialdehyde content, contributing to a fast recovery of the heart after ischemia-reperfusion (Koini et al., 2009).
Wirkmechanismus
Target of Action
Related compounds have shown prominent activity against cancer cell lines , suggesting potential targets within oncogenic pathways.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been noted for their antioxidant and free radical scavenging properties , suggesting potential effects on oxidative stress pathways.
Result of Action
Related compounds have demonstrated anticancer activity , suggesting potential cytotoxic effects on cancer cells.
Biochemische Analyse
Biochemical Properties
3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are primarily inhibitory, leading to the disruption of microtubule dynamics and protein folding processes . The compound’s trimethoxyphenyl group is essential for its binding affinity and specificity towards these targets.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis . The compound affects cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Additionally, it modulates gene expression related to cell survival and apoptosis, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the colchicine binding site on tubulin, preventing microtubule polymerization and leading to cell cycle arrest . The compound also inhibits Hsp90, disrupting its chaperone function and leading to the degradation of client proteins involved in cell growth and survival. Furthermore, it inhibits TrxR, resulting in increased oxidative stress and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that its inhibitory effects on cell proliferation and survival are sustained over extended periods, although some degree of resistance may develop in certain cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity without a corresponding increase in therapeutic efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. The compound also affects metabolic flux, particularly in pathways related to oxidative stress and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which may contribute to its toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . The compound may also localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Post-translational modifications, such as phosphorylation, may influence its localization and activity within the cell.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21-14-6-5-13(7-11(14)10-17(21)22)20-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXMWBWIXBENCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2897258.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)
![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)
![ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897262.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)
![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2897269.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)

